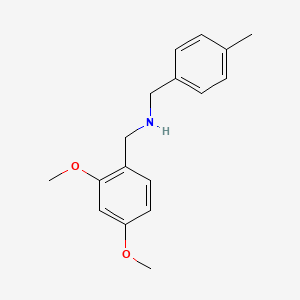
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound that has been the subject of scientific research due to its unique chemical structure and properties. The interest in this compound arises from its potential in various fields such as material science, due to its unique molecular structure which can contribute to the development of new materials with specialized functions.
Synthesis Analysis
The synthesis of related xanthene derivatives involves multiple steps including the nucleophilic substitution reaction, followed by alkaline hydrolysis. For instance, aromatic dicarboxylic acid derivatives containing xanthene units have been prepared through such reactions, indicating a pathway that could be adapted for synthesizing N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of xanthene derivatives has been extensively studied. Xanthene-based compounds exhibit significant molecular rigidity and planarity, which contribute to their high thermal stability and optical properties. For example, polyamides containing xanthene cardo groups have demonstrated amorphous nature and high glass transition temperatures, hinting at the structural integrity and stability of the xanthene core (Sheng et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives often include nucleophilic aromatic substitution and polycondensation. These reactions yield products with high thermal stability, transparency, and solubility in polar solvents. The presence of the xanthene unit contributes to the unique chemical reactivity and interaction of these compounds with other chemical species (Jiang et al., 2010).
Physical Properties Analysis
Xanthene derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 450°C. They also possess high glass transition temperatures, indicating strong intermolecular interactions and rigidity within their molecular structure. The physical properties of these compounds make them suitable for applications requiring materials that can withstand high temperatures and mechanical stress (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of xanthene derivatives are characterized by their solubility in various organic solvents, high optical transparency, and low moisture absorption. These properties are attributed to the xanthene unit's ability to enhance solubility and stability, making these compounds useful in a wide range of chemical and material science applications (Sheng et al., 2011).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO2/c21-15-10-9-12(11-16(15)22)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJOKCFXSDSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-4-ethyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5671442.png)

![1-({3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)piperidine](/img/structure/B5671457.png)
![3-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5671461.png)
![5,7-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5671465.png)
![1-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5671471.png)
![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)
![5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5671483.png)
![ethyl [4-(4-fluorophenyl)-1-piperazinyl]acetate](/img/structure/B5671490.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5671495.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5671516.png)
![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
